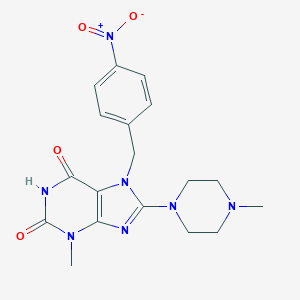

![molecular formula C10H9N3S2 B409380 3-(Etilsulfanil)[1,2,4]triazolo[3,4-b][1,3]benzotiazol CAS No. 40527-69-3](/img/structure/B409380.png)

3-(Etilsulfanil)[1,2,4]triazolo[3,4-b][1,3]benzotiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a compound that belongs to the class of organic compounds known as triazolobenzothiazoles . These are compounds containing a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system . This compound has a molecular formula of C10H9N3S2 and a molecular weight of 235.3g/mol.

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives, which includes “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole”, involves the reaction of bis-triazolyl alkanes with various amino acids . Another method involves the reaction of brominated compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .

Molecular Structure Analysis

The molecular structure of “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” includes a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system . The 1H-decoupled 13C NMR spectrum of a similar compound showed 17 distinct resonances .

Chemical Reactions Analysis

Triazole compounds, including “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Este compuesto ha sido estudiado por su potencial en el tratamiento del cáncer. Las investigaciones indican que los derivados del triazolobenzotiazol exhiben actividad citotóxica contra las líneas celulares de cáncer de mama .

Propiedades Antimicrobianas

Los derivados del triazolobenzotiazol también muestran promesa como agentes antimicrobianos. Su estructura permite la síntesis de compuestos con diversas actividades farmacológicas, incluidas propiedades antimicrobianas .

Efectos Analgésicos y Antiinflamatorios

Se ha informado que estos compuestos poseen efectos analgésicos y antiinflamatorios, lo que los convierte en candidatos potenciales para el manejo del dolor y la inflamación .

Capacidad Antioxidante

Las propiedades antioxidantes de los derivados del triazolobenzotiazol son otra área de interés debido a su capacidad para neutralizar los radicales libres .

Aplicaciones Antivirales

Las investigaciones han demostrado que estos compuestos pueden ser efectivos contra diversas infecciones virales, lo que aumenta su versatilidad en la química medicinal .

Inhibición Enzimática

Se han identificado como inhibidores de ciertas enzimas, como la anhidrasa carbónica y la colinesterasa, que son objetivos para el tratamiento de diversas enfermedades .

Mecanismo De Acción

Target of Action

The primary targets of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole are enzymes and receptors in the biological system . Specifically, it has been found to inhibit Mtb shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind with different target receptors, making it a precise pharmacophore with a bioactive profile . The compound competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .

Biochemical Pathways

The compound affects the shikimate pathway, which is responsible for the biosynthesis of the chorismate end product . By inhibiting Mtb shikimate dehydrogenase, the compound disrupts this pathway, affecting the production of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds, so the inhibition of this pathway can have significant downstream effects.

Result of Action

The compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . It has been found to have potent antiulcer, anti-inflammatory, antitumor, antifeedant, and acaricidal activities .

Propiedades

IUPAC Name |

1-ethylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S2/c1-2-14-9-11-12-10-13(9)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNUHPWWDJNENH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C2N1C3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Bis[4-(hexyloxy)phenyl]-1,5-pentanedione dioxime](/img/structure/B409297.png)

![5-(4-chloroanilino)-3-(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409300.png)

![1,10-Bis[4-(hexyloxy)phenyl]-1,10-decanedione dioxime](/img/structure/B409301.png)

![5-(4-chloroanilino)-3-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409302.png)

![8-(2,4-dichlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B409303.png)

![8-[1,1'-biphenyl]-4-yl-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B409304.png)

![3,5-di(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409306.png)

![5-anilino-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409309.png)

![3-(4-morpholinyl)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409310.png)

![ethyl {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B409313.png)